REACTION_CXSMILES
|
Br.[F:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH3:13])=[N:10]2)=[C:5]([OH:14])[CH:4]=1.[Br:15][CH2:16][CH2:17]Br>>[Br:15][CH2:16][CH2:17][O:14][C:5]1[CH:4]=[C:3]([F:2])[CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9]([CH3:13])=[N:10]2 |f:0.1|
|
Name
|
7-fluoro-5-hydroxy-2-methylquinoline hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.FC1=CC(=C2C=CC(=NC2=C1)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C2C=CC(=NC2=CC(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |